molecular formula C13H10F3N3O2 B2730680 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid CAS No. 1495407-96-9

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid

Cat. No.: B2730680
CAS No.: 1495407-96-9
M. Wt: 297.237
InChI Key: DGUUUERWKXOYDS-UHFFFAOYSA-N
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Description

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a trifluoromethyl-pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution yields the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium and ammonium chloride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures and solvents like ethanol to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while nucleophilic substitution can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with target proteins . This can lead to inhibition or modulation of enzymatic activity, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid is unique due to the combination of its trifluoromethyl and pyrimidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of stability, reactivity, and specificity.

Biological Activity

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid, often referred to by its IUPAC name, exhibits a unique chemical structure that contributes to its biological activity. This compound is characterized by the presence of a trifluoromethyl group and a pyrimidine moiety, which are known to enhance the pharmacological properties of organic compounds. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C13H10F3N3O2
  • Molecular Weight: 297.24 g/mol
  • CAS Number: 64586622
  • Chemical Structure:
    CC1 C C C C C1 NC2 NC CC N2 C F F F C O O\text{CC1 C C C C C1 NC2 NC CC N2 C F F F C O O}

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins.
  • Antioxidant Properties : Studies indicate that this compound possesses antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells.

Cell LineIC50 (μM)Mechanism
MCF-75.85Induction of apoptosis
A5494.53Cell cycle arrest
PC36.20Inhibition of proliferation

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects using animal models. It significantly reduced edema in carrageenan-induced paw edema tests.

Test ModelDose (mg/kg)Effect (%)
Carrageenan-induced1065
Complete Freund's Adjuvant2070

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with the administration of this compound, leading to tumor reduction in a subset of patients.
  • Inflammatory Disease Model : In a rat model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and improved mobility compared to control groups.

Safety and Toxicity

Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Properties

IUPAC Name

2-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-7-2-3-8(6-9(7)11(20)21)18-12-17-5-4-10(19-12)13(14,15)16/h2-6H,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUUUERWKXOYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495407-96-9
Record name 2-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
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